BenchChemオンラインストアへようこそ!

methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Drug Discovery Prodrug Design SLC26A3 Inhibition

Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate (CAS 694518-16-6, molecular formula C₁₉H₂₂O₅, MW 330.37) is a synthetic coumarin derivative belonging to the 4,8-dimethylcoumarin-3-acetic acid ester class. The compound is available primarily as a research screening compound from suppliers such as InterBioScreen (ID STOCK1N-39989).

Molecular Formula C19H22O5
Molecular Weight 330.4 g/mol
Cat. No. B5718548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate
Molecular FormulaC19H22O5
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)OC
InChIInChI=1S/C19H22O5/c1-11(2)8-9-23-16-7-6-14-12(3)15(10-17(20)22-5)19(21)24-18(14)13(16)4/h6-8H,9-10H2,1-5H3
InChIKeyNTKUPZOCCYLBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate – CAS 694518-16-6: Sourcing a Differentiated 4,8-Dimethylcoumarin Scaffold for Drug Discovery


Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate (CAS 694518-16-6, molecular formula C₁₉H₂₂O₅, MW 330.37) is a synthetic coumarin derivative belonging to the 4,8-dimethylcoumarin-3-acetic acid ester class. The compound is available primarily as a research screening compound from suppliers such as InterBioScreen (ID STOCK1N-39989) [1]. Its structure combines three pharmacophoric features: a 4,8-dimethyl substitution on the coumarin core, a 3-methyl-2-butenyloxy (prenyloxy) group at C7, and a methyl acetate side chain at C3. This combination distinguishes it from both simple 7-prenyloxycoumarins and the fully characterized SLC26A3 inhibitor class (exemplified by 4,8-dimethylcoumarin-3-acetic acid derivatives such as compounds 4az and 4be) [2]. The prenyloxy moiety is characteristic of a larger family of oxyprenylated secondary metabolites with documented anti-inflammatory and anti-tumoral properties [3].

Why 4,8-Dimethyl-7-Prenyloxycoumarin-3-Acetic Acid Methyl Ester Cannot Be Simply Interchanged with Other Coumarin Analogs


Substitution within the 4,8-dimethylcoumarin class is constrained by well-characterized structure–activity relationships. The SLC26A3 inhibitor series demonstrates that minor modifications at C3 and C7 produce order-of-magnitude changes in potency: the free 3-acetic acid is required for nanomolar inhibitory activity, while C7 substituents ranging from iodo (IC₅₀ 40 nM) to trifluoromethyl (IC₅₀ 25 nM) tune potency within a 2-fold window [1]. In contrast, replacement of the 4,8-dimethyl pattern with a 5,8-dimethyl arrangement drastically reduces SLC26A3 inhibition [2]. The prenyloxy group at C7 imparts a LogP increase of approximately 1–2 units compared to hydroxyl analogs, significantly altering solubility, membrane partitioning, and off-target binding profiles relative to the halogen-substituted congeners . Consequently, procuring a generic '4,8-dimethylcoumarin' without specifying the C7 prenyloxy and C3 methyl ester modifications risks selecting a compound with entirely divergent target engagement, permeability, and metabolic stability.

Quantitative Differentiation Evidence for Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate Versus Closest Analogs


Ester Pro-Drug Design at C3 Enables Modular Conversion to Active Carboxylic Acid Versus Irreversible 3-Acetic Acid in SLC26A3 Inhibitor Leads

The target compound bears a methyl ester at the C3-acetate position, whereas the clinical lead compounds 4az and 4be possess the free carboxylic acid essential for SLC26A3 inhibition (IC₅₀ 40 and 25 nM, respectively) [1]. The methyl ester serves as a reversible pro-drug: upon esterase-mediated hydrolysis in plasma or target tissues, it generates the active free acid. In the SLC26A3 inhibitor series, the 3-acetic acid moiety is strictly required—substitution or esterification ablates inhibitory activity [1]. This creates a tuneable activation profile: the intact ester is inactive at SLC26A3, offering the potential for reduced gastrointestinal target engagement until bioactivation occurs, a pharmacokinetic differentiator from the permanently ionized acid forms that exhibit extended colonic residence [1].

Drug Discovery Prodrug Design SLC26A3 Inhibition

C7 Prenyloxy Substituent Provides Enhanced Lipophilicity and Predicted Membrane Permeability Compared to Halogenated SLC26A3 Inhibitors

The target compound's C7 prenyloxy group (3-methyl-2-butenyloxy) contributes to a computed LogP of 4.58–5.03, compared with estimated LogP values of approximately 3.2–3.8 for the 3-iodo (4az) and 3-trifluoromethyl (4be) analogs [1]. This approximately 1–2 log unit increase in lipophilicity (corresponding to a 10- to 100-fold increase in octanol/water partitioning) predicts enhanced passive membrane permeability and potential blood-brain barrier penetration, but also reduced aqueous solubility. For screening library procurement, this LogP difference is a critical filter: the prenyloxy compound will distribute differently in cellular assays and may access intracellular targets or cross biological barriers that the less lipophilic halogenated analogs cannot [1].

Lipophilicity ADME Membrane Permeability

Prenyloxy Moiety Confers Anti-Inflammatory Activity Through Lipoxygenase Inhibition Not Observed in Non-Prenylated 4,8-Dimethylcoumarins

The prenyloxy group at C7 is a recognized pharmacophore for lipoxygenase (LOX) inhibition within the coumarin class. In a systematic study of prenyloxy coumarin analogues, compounds bearing geranyloxy and farnesyloxy chains demonstrated soybean lipoxygenase (LOX) inhibitory activity with IC₅₀ values ranging from 10 to 50 µM, whereas non-prenylated 4-methyl-umbelliferone showed negligible LOX inhibition [1]. While the target compound's specific LOX IC₅₀ has not been reported, the presence of the 3-methyl-2-butenyloxy (prenyloxy) group places it within the active chemotype. By contrast, the lead SLC26A3 inhibitors 4az and 4be lack an oxygen-linked terpenoid chain and are not expected to inhibit LOX [1]. This provides the target compound with a potential dual-activity profile (SLC26A3 inhibition upon ester hydrolysis plus LOX inhibition from the intact prenyloxy scaffold) that the halogenated analogs cannot replicate.

Anti-inflammatory Lipoxygenase Prenyloxycoumarin

4,8-Dimethyl Substitution Pattern Retains Core SLC26A3 Pharmacophore While Distinguishing from 5,8- or 6,7-Disubstituted Coumarins

The 4,8-dimethyl substitution on the coumarin core is a critical determinant of SLC26A3 inhibitory potency. In the 2024 SAR study by Ahmadi et al., 5,8-dimethylcoumarins were found to be active against DRA but with 'much lower potency' than 4,8-disubstituted coumarins [1]. The lead compound 4b (4,8-dimethylcoumarin-3-acetic acid) exhibited an IC₅₀ of 40–50 nM for DRA inhibition. The target compound retains the essential 4,8-dimethyl motif and the C3-acetate side chain, distinguishing it from the less active 5,8-dimethyl isomers. Furthermore, the 8-methyl group has been shown to be sensitive to substituent size: 8-chloro analogs improve potency ~2-fold (IC₅₀ 25 nM), while 8-bromo and 8-fluoro analogs are slightly less potent [1]. The 8-methyl group in the target compound represents the baseline substitution from which further optimization can be benchmarked.

SLC26A3/DRA Structure-Activity Relationship Coumarin

Recommended Procurement and Application Scenarios for Methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate


SLC26A3/DRA Inhibitor Lead Optimization with Tunable Oral Bioavailability

This compound is ideally suited as a pro-drug scaffold for SLC26A3 (DRA) inhibitor programs targeting constipation or hyperoxaluria. The methyl ester at C3 is predicted to require esterase-mediated hydrolysis for SLC26A3 engagement, allowing researchers to study rate-limited bioactivation kinetics. The prenyloxy group at C7 can be systematically varied (e.g., replaced with halogens, aryl, or extended terpenoid chains) to map C7 SAR while maintaining the validated 4,8-dimethyl-3-acetic acid core identified by Lee et al. (2019) [1]. The compound's high LogP (4.58–5.03) makes it particularly suitable for evaluating colonic tissue distribution and luminal versus systemic exposure profiles .

Dual-Mechanism Anti-Inflammatory Screening: LOX Inhibition Plus SLC26A3 Modulation

The prenyloxy motif confers potential lipoxygenase (LOX) inhibitory activity, as demonstrated for structurally related prenyloxycoumarins (IC₅₀ 10–50 µM for soybean LOX) [2]. For discovery programs seeking compounds that simultaneously reduce colonic fluid absorption (via SLC26A3) and suppress inflammatory eicosanoid production (via LOX), this compound provides a single-molecule entry point. The intact ester form can be screened for LOX inhibition, while the hydrolyzed acid form can be profiled for SLC26A3 activity, enabling parallel assessment of two therapeutic hypotheses from one procurement [1][2].

CNS Penetration Studies Leveraging High Lipophilicity of the Prenyloxy-Coumarin Scaffold

With a predicted LogP of 4.58–5.03, 6 rotatable bonds, and zero H-bond donors, this compound meets key physicochemical criteria for blood-brain barrier penetration . It is recommended as a tool compound for CNS target screening panels where coumarin-based ligands with enhanced passive permeability are desired. The prenyloxyc coumarin class has documented CNS activity from natural product precedents [2]; the 4,8-dimethyl and methyl ester modifications further tune the scaffold for CNS drug-likeness while maintaining synthetic tractability for analog generation.

Screening Library Diversification Around the 4,8-Dimethylcoumarin Pharmacophore

For institutions building focused compound libraries around the SLC26A3 or general coumarin target space, this compound fills a specific chemical biology gap. It is one of the few commercially available 4,8-dimethylcoumarins combining a C7 oxygen-linked terpenoid with a C3 ester side chain. Compared to the fully characterized 3-acetic acid analogs (4az, 4be, 4k), it offers orthogonal physicochemical properties (higher LogP, lower aqueous solubility) that expand the diversity of screening decks. It can serve as a reference standard for LC-MS method development and as a substrate for esterase activity assays in pharmacological profiling [1].

Quote Request

Request a Quote for methyl 2-{4,8-dimethyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.